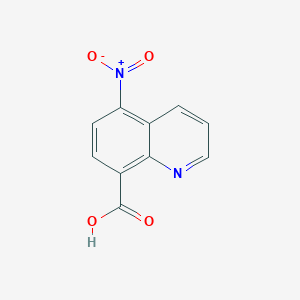

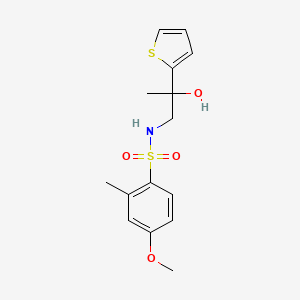

![molecular formula C20H17N3O3 B2966138 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797873-46-1](/img/structure/B2966138.png)

1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X involves intricate steps. Researchers have employed various synthetic routes to access this compound. Notably, Rajendran et al. synthesized related derivatives, such as 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which were evaluated for antitumor potential . Further studies are warranted to optimize the synthetic pathway and enhance yields.

Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives, like the one mentioned, are known for their antimicrobial properties. They can be synthesized to target a broad range of pathogens, including bacteria, fungi, and protozoa. The presence of the imidazole ring can be crucial for the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth .

Anti-inflammatory Properties

Compounds containing the imidazole moiety have been reported to exhibit anti-inflammatory activities. This can be particularly useful in the development of new medications for treating chronic inflammatory diseases. The mechanism often involves the modulation of cytokine production or the inhibition of specific enzymes involved in the inflammatory process .

Anticancer Potential

The structural complexity of this compound suggests it could be designed to interact with specific cellular targets, such as DNA or proteins involved in cell cycle regulation. This interaction can potentially inhibit the proliferation of cancer cells, making it a candidate for anticancer drug development .

Neuroprotective Effects

The spiro-piperidine structure within this compound indicates potential neuroprotective effects. It could be involved in the prevention of neurodegenerative diseases by protecting neuronal cells from oxidative stress or by modulating neurotransmitter systems .

Antiviral Applications

Imidazole derivatives have shown promise in antiviral therapy. They can be engineered to interfere with viral replication processes or to inhibit enzymes that are critical for the life cycle of viruses. This makes them valuable in the research for new treatments against viral infections .

Enzyme Inhibition

The compound’s ability to act as an enzyme inhibitor can be harnessed in various fields, including pharmacology and biochemistry. By inhibiting specific enzymes, it can regulate metabolic pathways or prevent the synthesis of disease-causing molecules .

Mécanisme D'action

Target of Action

For instance, some benzodiazole derivatives have been reported to have antibacterial, antifungal, antiviral, and anticancer activities .

Mode of Action

The mode of action of benzodiazole derivatives can vary widely depending on the specific compound and its targets. Some might inhibit the activity of certain enzymes, while others might interact with cellular receptors or DNA .

Biochemical Pathways

Benzodiazole derivatives can potentially affect a variety of biochemical pathways depending on their targets .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities reported for benzodiazole derivatives, the effects could potentially range from antimicrobial to anticancer effects .

Propriétés

IUPAC Name |

1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-18(13-5-6-16-17(11-13)22-12-21-16)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)26-20/h1-6,11-12H,7-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSZYLYWNOULEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)N=CN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

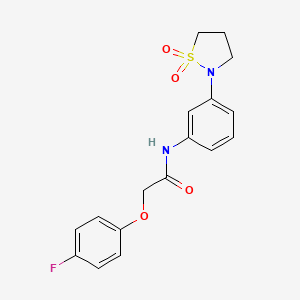

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)

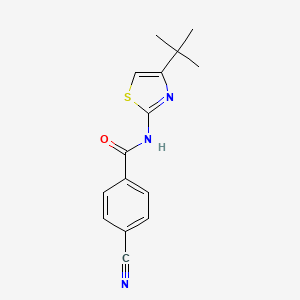

![N-(3-chloro-4-methylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2966062.png)

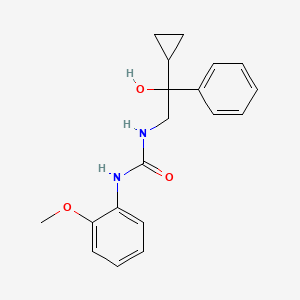

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, hydrazide](/img/structure/B2966069.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)

![3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2966078.png)